1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
CAS No.: 1283109-40-9
Cat. No.: VC2837541
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283109-40-9 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | 1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) |
| Standard InChI Key | VEZNMMRDKUGBOH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O |
Introduction
| Parameter | Value |
|---|---|
| Chemical Name | 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
| CAS Registry Number | 1283109-40-9 |
| Molecular Weight | 264.3 g/mol |
| Molecular Formula | C₁₂H₁₂N₂O₃S |
As noted in chemical databases, this compound is available commercially from select suppliers for research purposes .
Structural Characteristics
Molecular Structure Components
The molecular architecture of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid comprises three principal structural elements:
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A benzothiazole heterocyclic system with a methoxy substituent at the 6-position
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An azetidine four-membered ring system
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A carboxylic acid functional group at the 3-position of the azetidine ring
These structural elements combine to create a molecule with multiple functional groups capable of engaging in various chemical interactions, including hydrogen bonding, π-stacking, and coordination with biological targets.
Comparative Structural Analysis
Understanding the structural context of this compound necessitates comparison with related benzothiazole derivatives. The table below presents a comparative analysis:
| Compound | Molecular Weight | Structural Features | CAS Number |
|---|---|---|---|
| 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | 264.3 g/mol | Methoxy at 6-position | 1283109-40-9 |
| 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | 278.33 g/mol | Ethoxy at 6-position | 1283109-43-2 |
| 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | 252.27 g/mol | Fluoro at 4-position | 1283108-55-3 |
The structural differences between these compounds, particularly the substituent on the benzothiazole ring, significantly influence physicochemical properties and potentially their biological activities .
Physicochemical Properties
Physical Properties
Based on its structure and comparison with similar compounds, 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid likely exhibits the following physical properties:
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Color | Off-white to pale yellow crystalline powder |
| Solubility | Moderate solubility in polar organic solvents; limited water solubility |
| Melting Point | Expected range: 180-220°C (based on similar structures) |
Chemical Properties
The compound possesses several reactive functional groups that define its chemical behavior:
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The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation
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The methoxy group can engage in hydrogen bonding as an acceptor
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The nitrogen atom in the azetidine ring functions as a tertiary amine with attenuated basicity due to conjugation with the benzothiazole system
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The benzothiazole core provides potential for π-π interactions with aromatic systems
Synthesis and Preparation
Synthetic Challenges and Considerations
The synthesis of this compound presents several challenges:
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Regioselective functionalization of the benzothiazole ring
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Formation of the N-C bond between the azetidine nitrogen and the benzothiazole C-2 position
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Protection-deprotection strategies for the carboxylic acid group
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Purification procedures to ensure high chemical purity
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid likely depends on several structural features:
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The benzothiazole core, which is well-documented for its biological activity in numerous pharmacological applications
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The methoxy substituent at the 6-position, which may influence lipophilicity and binding affinity
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The azetidine-3-carboxylic acid moiety, which provides a constrained ring system that can enhance binding specificity
Analytical Characterization
Spectroscopic Identification
The structural characterization of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid would typically employ the following analytical techniques:
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (6.9-7.9 ppm), methoxy group (3.8-3.9 ppm), azetidine ring protons (3.5-4.5 ppm), and carboxylic acid proton (10-13 ppm) |
| ¹³C NMR | Signals for aromatic carbons (110-160 ppm), methoxy carbon (55-60 ppm), azetidine ring carbons (35-60 ppm), and carboxylic acid carbon (170-180 ppm) |
| IR Spectroscopy | Absorption bands for carboxylic acid (1700-1725 cm⁻¹), C-O stretching (1200-1300 cm⁻¹), and aromatic ring vibrations (1400-1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 264, with characteristic fragmentation patterns |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the preferred method for purity determination and quantitative analysis of this compound, using appropriate stationary phases and mobile phase compositions optimized for benzothiazole derivatives.
Structure-Based Drug Design Implications
Pharmacophore Features
The 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid molecule contains several pharmacophoric elements that may contribute to its biological activity:
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The benzothiazole ring as a hydrogen bond acceptor and hydrophobic interaction center
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The methoxy group as a hydrogen bond acceptor
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The azetidine nitrogen as a hydrogen bond acceptor
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The carboxylic acid group as both hydrogen bond donor and acceptor
These features collectively create a three-dimensional arrangement that may enable specific interactions with biological targets.
Molecular Modification Opportunities
The structure of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid presents several sites for potential molecular modification to enhance desired properties:
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Substitution of the methoxy group with other alkoxy or functional groups
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Modification of the carboxylic acid to form esters, amides, or other derivatives
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Introduction of additional substituents on the benzothiazole ring
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Replacement of the azetidine ring with other heterocyclic systems
These modifications could be explored to optimize biological activity, pharmacokinetic properties, or chemical stability.
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